

Application Note: Comprehensive Characterization of N-methylbenzohydrazide using FT-IR and NMR Spectroscopy

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Compound of Interest

Compound Name: **N-methylbenzohydrazide**

Cat. No.: **B074021**

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Introduction

N-methylbenzohydrazide is a derivative of benzohydrazide, a class of organic compounds recognized for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.^[1] The therapeutic potential of these molecules is intrinsically linked to their specific molecular structure.^[1] Therefore, precise and unambiguous structural elucidation is a critical step in the drug discovery and development process.^{[1][2][3]} This application note provides a detailed, field-proven guide for the comprehensive characterization of **N-methylbenzohydrazide** using two synergistic and powerful analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.^{[1][4]}

FT-IR spectroscopy serves as a rapid and effective tool for the identification of key functional groups within a molecule, based on their characteristic vibrational frequencies.^{[4][5]} Complementing this, NMR spectroscopy provides a detailed map of the atomic framework, revealing the connectivity and chemical environment of individual atoms, which is indispensable for definitive structure determination.^{[4][6]} The combined application of these techniques provides a self-validating system for the structural verification of **N-methylbenzohydrazide**, ensuring the integrity and reliability of data crucial for regulatory submissions and further research.^{[7][8]}

FT-IR Spectroscopy: Probing Functional Groups

1.1. Principle & Rationale

Infrared spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.^{[4][9]} For a vibration to be IR active, it must result in a change in the dipole moment of the molecule. ^[4] In the context of **N-methylbenzohydrazide**, FT-IR is expertly employed to confirm the presence of critical functional groups: the secondary amide (N-H), the carbonyl group (C=O), the aromatic ring (C=C and C-H), and the methyl group (C-H).

1.2. Experimental Protocol: FT-IR Analysis

A robust protocol for acquiring a high-quality FT-IR spectrum of **N-methylbenzohydrazide** is outlined below. Adherence to Good Laboratory Practices (GLP) is essential for data integrity.^{[10][11]}

1.2.1. Sample Preparation (KBr Pellet Method)

The KBr pellet method is a widely used technique for solid samples, offering high-quality spectra with minimal interference.

- Drying: Dry potassium bromide (KBr, spectroscopy grade) in an oven at 110°C for at least 2 hours to remove any adsorbed water, which exhibits a strong, broad absorption in the IR spectrum.^[5]
- Grinding: In an agate mortar, grind 1-2 mg of the **N-methylbenzohydrazide** sample with approximately 200 mg of the dried KBr. The goal is to create a fine, homogeneous powder to minimize light scattering.
- Pellet Formation: Transfer the ground mixture to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

1.2.2. Instrumentation and Data Acquisition

- Instrument: A Fourier Transform Infrared Spectrometer (e.g., Thermo Scientific™ Nicolet™ iS™5 FT-IR spectrometer) is used.[4]
- Background Scan: Perform a background scan with an empty sample compartment to record the spectrum of the atmospheric water and carbon dioxide. This will be automatically subtracted from the sample spectrum.
- Spectral Range: Acquire the spectrum over a range of 4000–400 cm^{-1} .
- Resolution: Set the resolution to 4 cm^{-1} .
- Scans: Co-add 32 or 64 scans to improve the signal-to-noise ratio.

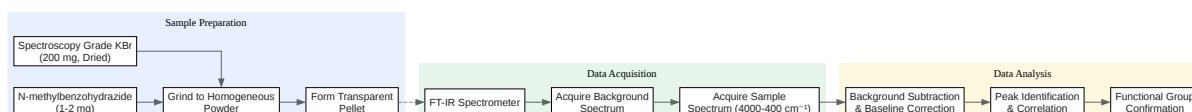
1.3. Data Interpretation and Expected Vibrational Frequencies

The FT-IR spectrum of **N-methylbenzohydrazide** is expected to exhibit several characteristic absorption bands. The interpretation involves correlating the observed peaks with known vibrational frequencies of specific functional groups.[5][9]

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Significance and Rationale
N-H	Stretching	3300 - 3100	The presence of a peak in this region is a strong indicator of the secondary amide N-H group. Its position can be influenced by hydrogen bonding. [12] [13]
C-H (Aromatic)	Stretching	3100 - 3000	Peaks just above 3000 cm ⁻¹ are characteristic of C-H bonds in the benzene ring. [9]
C-H (Aliphatic)	Stretching	3000 - 2850	Absorption bands in this region confirm the presence of the methyl (CH ₃) group. [5]
C=O (Amide I)	Stretching	1680 - 1630	This is typically a very strong and sharp absorption, characteristic of the carbonyl group in a secondary amide. Its position is sensitive to conjugation and hydrogen bonding. [13]
N-H (Amide II)	Bending	1570 - 1515	This band arises from a combination of N-H bending and C-N stretching and is a key feature of secondary amides.

C=C	Stretching	1600 - 1450	Multiple sharp bands in this region are indicative of the aromatic ring skeletal vibrations. [9]
C-N	Stretching	1250 - 1020	This absorption confirms the presence of the carbon-nitrogen bond.
N-N	Stretching	1100 - 1000	A band in this region can be attributed to the N-N single bond of the hydrazide moiety.

Diagram: FT-IR Analysis Workflow



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Caption: Workflow for the FT-IR characterization of **N-methylbenzohydrazide**.

NMR Spectroscopy: Unveiling the Molecular Skeleton

2.1. Principle & Rationale

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei.^[4] When placed in a strong magnetic field, nuclei like ¹H (proton) and ¹³C absorb radiofrequency energy at frequencies that are characteristic of their chemical environment. This allows for the detailed mapping of the molecular structure, including the number of different types of protons and carbons, their connectivity, and their spatial relationships. For **N-methylbenzohydrazide**, ¹H and ¹³C NMR are essential to confirm the arrangement of the phenyl ring, the methyl group, and the hydrazide backbone.^[14]

2.2. Experimental Protocol: ¹H and ¹³C NMR Analysis

2.2.1. Sample Preparation

- Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for **N-methylbenzohydrazide**. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which is particularly useful for observing exchangeable protons like N-H.
- Dissolution: Dissolve approximately 5-10 mg of **N-methylbenzohydrazide** in ~0.6 mL of the deuterated solvent in a standard 5 mm NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard to reference the chemical shifts to 0 ppm. Modern spectrometers can also reference the spectrum to the residual solvent peak.^[15]

2.2.2. Instrumentation and Data Acquisition

- Instrument: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is required.^[16]
- ¹H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment is typically sufficient.
 - Spectral Width: ~12-16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-5 seconds.

- Number of Scans: 8-16 scans are usually adequate.
- ^{13}C NMR Acquisition:
 - Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.[17]
 - Spectral Width: ~220 ppm.[17]
 - Acquisition Time: ~1 second.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C .

2.3. Data Interpretation and Expected Chemical Shifts

2.3.1. ^1H NMR Spectrum

The ^1H NMR spectrum provides information on the chemical environment, number, and neighboring protons for each unique proton in the molecule.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
N-H (Amide)	8.0 - 9.5 (broad)	Singlet	1H	The amide proton is deshielded and often appears as a broad singlet due to quadrupole broadening and potential exchange. Its chemical shift is highly dependent on solvent and concentration.
N-H (Hydrazine)	4.0 - 5.0 (broad)	Singlet	1H	This proton is typically more shielded than the amide N-H. It may also be broad and its position variable.
C ₆ H ₅ (Aromatic)	7.2 - 7.8	Multiplet	5H	Protons on the benzene ring appear in the aromatic region. The ortho protons (adjacent to the carbonyl) will be the most deshielded due to the electron-withdrawing

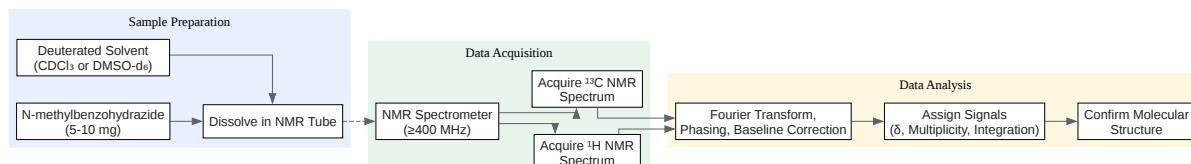
N-CH ₃ (Methyl)	2.8 - 3.2	Singlet	3H	effect of the carbonyl group.
				The methyl group attached to the nitrogen is a singlet as it has no adjacent protons. Its chemical shift is in the typical range for N-alkyl groups.

2.3.2. ¹³C NMR Spectrum

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Rationale
C=O (Carbonyl)	165 - 175	The carbonyl carbon of the amide is significantly deshielded and appears at a very low field.[18]
C (Aromatic, ipso)	130 - 135	The carbon atom of the benzene ring directly attached to the carbonyl group.
CH (Aromatic)	127 - 132	The other four unique carbon atoms of the monosubstituted benzene ring will appear in this region.
N-CH ₃ (Methyl)	30 - 40	The methyl carbon attached to the nitrogen appears in the aliphatic region.

Diagram: NMR Analysis Workflow

[Click to download full resolution via product page](#)Caption: A logical workflow for NMR analysis of **N-methylbenzohydrazide**.

Synergistic Data Interpretation for Unambiguous Characterization

The true power of this dual spectroscopic approach lies in the complementary nature of the data.^[4]

- FT-IR provides the initial confirmation: The presence of strong absorptions for N-H and C=O groups immediately suggests a hydrazide or amide-containing structure.
- NMR provides the definitive proof:
 - ¹H NMR confirms the presence and ratio of aromatic protons to methyl protons (5H:3H), consistent with the **N-methylbenzohydrazide** structure.
 - The specific chemical shifts of the aromatic protons can confirm the substitution pattern on the benzene ring.
 - ¹³C NMR confirms the number of unique carbon environments, including the characteristic downfield shift of the carbonyl carbon.

Together, FT-IR and NMR spectroscopy provide a comprehensive and self-validating dataset that allows for the unambiguous confirmation of the chemical identity and structure of synthesized **N-methylbenzohydrazide**, a critical requirement for quality control in drug development and chemical research.[1][4][15]

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